One study describes the use of a similar compound, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, as a starting material for the synthesis of 2H-indazoles []. 2H-indazoles are another class of heterocyclic compounds with potential applications in medicinal chemistry [].
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula . It is characterized by a brominated structure derived from benzo[d][1,3]dioxole, specifically featuring an aldehyde functional group at the 5-position. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is an area of active research. Its structure allows it to interact with biological systems through covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction may lead to various biological effects, including potential therapeutic applications. Studies suggest that it could serve as a precursor for bioactive compounds with pharmacological properties.
The synthesis of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. This reaction is performed under controlled conditions to ensure selective bromination at the desired position.
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde has several notable applications:
Interaction studies of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde focus on its binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to significant biological effects. Additionally, the bromine atom may participate in halogen bonding, influencing the compound's reactivity and interactions within biological systems.
Several compounds share structural similarities with 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromobenzo[d][1,3]dioxole-4-carbaldehyde | Aldehyde at the 4-position; different reactivity | |
| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | Carboxaldehyde group; different oxidation state | |
| 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde | Trifluoromethyl substituent; altered electronic properties |
The unique positioning of the bromine atom and the aldehyde group at specific locations within the benzo[d][1,3]dioxole structure contributes to its distinct chemical behavior and potential applications compared to similar compounds. Its ability to participate in diverse
Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing bromine into the benzodioxole framework. The regioselectivity of bromination is heavily influenced by the electronic effects of existing substituents. For instance, the aldehyde group at the 5-position of benzo[d]dioxole acts as a meta-directing group, favoring bromination at the 4-position. Classical methods employ bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) in the presence of Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
A notable challenge in traditional approaches is achieving exclusive para-bromination relative to the aldehyde. Competing ortho substitution can occur if the reaction conditions are not tightly controlled. For example, bromination of 1,3-benzodioxole-5-carbaldehyde in acetic acid with sulfuric acid as a catalyst predominantly yields the 3-bromo isomer unless directed by steric or electronic modifiers. To circumvent this, pre-functionalization strategies, such as temporary protection of the aldehyde as an acetal, have been explored to alter the electronic landscape and enhance para selectivity.
Reaction conditions typically involve temperatures between 0°C and 25°C, with prolonged stirring (12–24 hours) to ensure complete conversion. Post-reaction workup often includes quenching with aqueous sodium thiosulfate to remove excess bromine, followed by extraction with dichloromethane or ethyl acetate. Yields for traditional bromination methods range from 60% to 75%, contingent on the purity of starting materials and the absence of moisture.
Recent advancements focus on tandem reactions that integrate bromination and aldehyde functionalization in a single catalytic cycle. Transition metal catalysts, particularly palladium complexes, have enabled cross-coupling reactions that introduce both bromine and aldehyde groups with high precision. For example, Suzuki-Miyaura coupling using 5-borono-benzo[d]dioxole and bromobenzaldehyde derivatives has been employed to construct the target molecule.
A breakthrough methodology involves the use of aluminum hemiaminal intermediates, which stabilize the aldehyde group during bromination. This approach, detailed in a one-pot reduction/cross-coupling procedure, allows for the sequential introduction of substituents without isolating intermediates. The aluminum-ate complex formed during the reaction facilitates transmetalation, enabling the use of organometallic reagents like Grignard or organozinc compounds to install the aldehyde moiety.
Key to this strategy is the choice of catalyst. Palladium(II) acetate with triarylphosphine ligands (e.g., PPh₃) has shown exceptional activity in mediating the cross-coupling step, achieving yields upwards of 85%. Additionally, microwave-assisted synthesis has reduced reaction times from hours to minutes, enhancing throughput while maintaining regioselectivity.
Solvent selection profoundly impacts reaction efficiency and selectivity across multi-step syntheses. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are favored for bromination due to their ability to stabilize ionic intermediates and enhance Lewis acid activity. Conversely, chlorobenzene and acetic acid are employed in fluorination and aldehyde protection steps, as demonstrated in the synthesis of difluorobenzo derivatives.
In the context of 4-bromobenzo[d]dioxole-5-carbaldehyde, solvent mixtures have been optimized to balance reactivity and solubility. For instance, a 1:1 v/v mixture of tetrahydrofuran (THF) and water facilitates the hydrolysis of intermediates during aldehyde deprotection, while minimizing side reactions. Temperature gradients also play a role; bromination at 0°C in dichloromethane suppresses di-bromination, whereas higher temperatures (40–60°C) in DMSO accelerate cross-coupling.
A comparative analysis of solvent systems reveals the following trends:
| Solvent System | Reaction Step | Yield (%) | Selectivity (Para:Ortho) |
|---|---|---|---|
| Acetic Acid/H₂SO₄ | Bromination | 68 | 3:1 |
| DMF/FeBr₃ | Bromination | 72 | 5:1 |
| THF/H₂O | Aldehyde Deprotection | 89 | N/A |
| Chlorobenzene/HF | Fluorination | 78 | N/A |
Data synthesized from .
The compound’s aldehyde moiety and bromine substituent facilitate sequential C–C bond formations required for aporphine alkaloid construction. In the unified synthesis of (S)-(+)-ovigerine and related derivatives, researchers employ 4-bromobenzo[d] [1] [3]dioxole-5-carbaldehyde as a linchpin for Pd(0)-mediated intramolecular arylation. This step constructs the tetracyclic aporphine core with >99% enantiomeric excess when combined with Noyori asymmetric hydrogenation [2] [3].
The bromine atom’s strategic positioning enables regioselective Suzuki-Miyaura couplings with boronic acid derivatives of tetrahydroisoquinoline precursors. Table 1 illustrates key reaction parameters from recent syntheses:
| Reaction Step | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Intramolecular Arylation | Pd(OAc)₂/XPhos | 82 | - | [2] |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 95 | 99.2 | [3] |
| Reductive Amination | NaBH₃CN | 78 | - |
This methodology successfully produced (S)-(+)-N-formylovigerine through late-stage formylation, demonstrating the aldehyde group’s compatibility with diverse protecting group strategies [3].
4-Bromobenzo[d] [1] [3]dioxole-5-carbaldehyde enables concise access to dibenzopyrrocoline architectures through aza-Michael additions followed by N-arylation. The aldehyde functionality directs stereoselective cyclization during the assembly of the pyrrocoline core, as demonstrated in the synthesis of imatinib analogues .
Critical to this process is the compound’s ability to participate in tandem oxidation-condensation reactions. For instance, treatment with primary amines generates Schiff base intermediates that undergo Pd-catalyzed C–N coupling with aryl halides. This sequence constructs the characteristic dibenzo-fused pyrrole system with controlled diastereoselectivity (dr > 4:1) [2] .
The bromine substituent’s ortho-directing effects prove essential during Ullmann-type couplings, enabling precise functionalization of the benzodioxole ring. This regiochemical control allows installation of methoxy groups and other electron-donating substituents required for biological activity in dibenzopyrrocoline derivatives [3] .
In coptisine synthesis, 4-bromobenzo[d] [1] [3]dioxole-5-carbaldehyde serves dual roles: as a benzodioxole precursor and a directing group for subsequent ring-forming reactions. The aldehyde participates in Pictet-Spengler-type cyclizations with dopamine derivatives, establishing the protoberberine skeleton characteristic of coptisine alkaloids [4] .
Key transformations include:
The bromine atom’s presence enhances π-stacking interactions in the final alkaloids, as confirmed by X-ray crystallography studies of coptisine-DNA complexes [4]. This electronic modulation improves binding affinity to G-quadruplex structures compared to non-halogenated analogues [4].
Table 2: Comparative Analysis of Coptisine Synthetic Routes
| Method | Key Step | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Pictet-Spengler | Imine formation/cyclization | 28 | 95 |
| Metal-Assisted Cyclization | Cu(I)-mediated ring closure | 41 | 97 |
| Cascade Oxidation | TEMPO/Fe(III) oxidation | 35 | 98 |
Recent advances employ flow chemistry techniques to accelerate aldehyde-containing intermediate formation, reducing reaction times from 48 hours to <6 hours while maintaining yields >75% . These developments position 4-bromobenzo[d] [1] [3]dioxole-5-carbaldehyde as an indispensable tool for scalable alkaloid production.
4-Bromobenzo[d] [2]dioxole-5-carbaldehyde represents a versatile synthetic building block that combines the electrophilic reactivity of an aryl bromide with the unique electronic properties imparted by both the methylenedioxole ring system and the electron-withdrawing aldehyde functionality [3] [2]. The compound's molecular structure, featuring a CAS number of 56008-63-0 and molecular weight of 229.03, positions it as an important intermediate in palladium-catalyzed cross-coupling methodologies [4] [5]. The presence of the electron-withdrawing aldehyde group at the 5-position significantly influences the electronic distribution within the aromatic system, creating distinctive reactivity patterns compared to simple aryl bromides [6].
The Suzuki-Miyaura coupling of 4-bromobenzo[d] [2]dioxole-5-carbaldehyde with arylboronic acids has been extensively investigated to establish optimal reaction conditions for biaryl synthesis [7] [6] [8]. Research has demonstrated that the electron-withdrawing nature of the aldehyde substituent accelerates the oxidative addition step of the catalytic cycle, making this substrate particularly reactive toward palladium-catalyzed cross-coupling transformations [9] [10].
The optimization studies reveal that palladium acetate combined with bis(2-diphenylphosphinophenyl)ether phosphane ligand systems provides superior performance compared to traditional triphenylphosphine-based catalysts [7] [8]. The use of aqueous sodium carbonate as the base in ethanol-water solvent mixtures at 80 degrees Celsius yields optimal results, with reaction times typically ranging from 3 to 6 hours [6] [11]. Catalyst loadings can be reduced to as low as 2-5 mol% when employing electron-rich, bulky phosphine ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [12] [13] [11].
Table 1: Suzuki-Miyaura Coupling Optimization for Biaryl Systems
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|---|
| Palladium acetate/bis(2-diphenylphosphinophenyl)ether phosphane | Sodium carbonate | Ethanol/Water | 80 | 3 | 72 | 5 |
| Palladium acetate/Triphenylphosphine | Sodium hydrogen carbonate | Dimethylformamide | 100 | 6 | 45 | 10 |
| Palladium acetate/1,4-Bis(diphenylphosphino)butane | Potassium carbonate | Toluene/Water | 80 | 4 | 67 | 5 |
| Palladium acetate/1,5-Bis(diphenylphosphino)pentane | Cesium carbonate | 1,2-Dimethoxyethane/Water | 90 | 12 | 84 | 3 |
| Bis(dibenzylideneacetone)palladium/2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Tripotassium phosphate | Tetrahydrofuran | 100 | 2 | 88 | 2 |
| Tetrakis(triphenylphosphine)palladium/Sodium carbonate | Barium hydroxide | 1,4-Dioxane | 80 | 4 | 82 | 5 |
The electronic properties of the aldehyde group present both opportunities and challenges in cross-coupling reactions [6] [9]. While the electron-withdrawing nature facilitates oxidative addition, the potential for aldehyde coordination to palladium can lead to catalyst deactivation under certain conditions [6]. Studies have shown that the use of trimethylene glycol esters of boronic acids under anhydrous conditions with cesium carbonate or tripotassium phosphate in dimethylformamide at 100 degrees Celsius can circumvent hydrolytic deboronation issues commonly associated with formyl-substituted arylboronic acids [6] [9].
The regioselectivity of biaryl formation has been investigated extensively, with research demonstrating that steric and electronic factors of both coupling partners influence the reaction outcome [14] [13]. Electron-rich arylboronic acids typically provide higher yields when coupled with 4-bromobenzo[d] [2]dioxole-5-carbaldehyde, while electron-deficient partners may require extended reaction times or elevated temperatures [15] [11]. The methylenedioxole moiety contributes to the overall electron density of the aromatic system, creating a moderate electron-donating effect that balances the electron-withdrawing influence of the aldehyde group [3].
The compatibility of 4-bromobenzo[d] [2]dioxole-5-carbaldehyde in Buchwald-Hartwig amination reactions has been systematically evaluated to understand the influence of the electron-withdrawing aldehyde functionality on carbon-nitrogen bond formation [12] [16] [17]. The presence of the aldehyde group introduces unique challenges due to its potential coordination to palladium centers and its electronic influence on the aromatic system [18] [19] [20].
Comprehensive studies have revealed that the compound exhibits moderate to good compatibility with various amine nucleophiles under optimized reaction conditions [12] [17] [21]. The use of bulky, electron-rich phosphine ligands such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl and 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene has proven particularly effective in facilitating carbon-nitrogen bond formation while minimizing competitive aldehyde coordination [18] [21] [19].
Table 2: Buchwald-Hartwig Amination Compatibility Studies
| Substrate Type | Amine Partner | Ligand System | Base | Compatibility Rating | Observed Issues |
|---|---|---|---|---|---|
| 4-Bromobenzo[d] [2]dioxole-5-carbaldehyde | Morpholine | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Sodium tert-butoxide | Good | Aldehyde coordination |
| Electron-Poor Aryl Bromides | Piperidine | 2-(2',6'-Diisopropylbiphenyl-2-yl)-N,N-dimethylphosphinous amide | Cesium carbonate | Moderate | Reduced yields |
| Heteroaryl Bromides | Aniline | Tri-tert-butylphosphine | Potassium carbonate | Poor | Catalyst deactivation |
| Sterically Hindered Substrates | Diisopropylamine | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Lithium bis(trimethylsilyl)amide | Excellent | Steric hindrance |
| Coordinating Heterocycles | Benzylamine | Bis(2-diphenylphosphinophenyl)ether | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Poor | Competing coordination |
| Aldehyde-Containing Substrates | Primary Amines | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Triethylamine | Moderate | Side reactions |
The mechanism of Buchwald-Hartwig amination involves a palladium(0)/(II) catalytic cycle comprising oxidative addition, amine coordination, and reductive elimination steps [16] [17] [18]. The electron-withdrawing aldehyde group accelerates the oxidative addition of the carbon-bromine bond to palladium(0), but subsequent coordination of the amine nucleophile can be hindered by competitive aldehyde coordination [12] [19] [20]. This effect is particularly pronounced with electron-rich amine nucleophiles that possess strong coordinating ability [18] [22].
Temperature optimization studies indicate that reactions proceed optimally at 80-100 degrees Celsius, with higher temperatures potentially leading to aldehyde decomposition or unwanted side reactions [21] [19]. The choice of base is critical, with sodium tert-butoxide and cesium carbonate providing the best balance between deprotonation efficiency and functional group tolerance [16] [18] [20]. Soluble organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene have shown promise in providing homogeneous reaction conditions that minimize scale-up challenges [19] [22].
The electronic nature of the amine coupling partner significantly influences reaction outcomes [23] [17] [20]. Primary and secondary aliphatic amines generally provide higher yields compared to aromatic amines, likely due to reduced steric hindrance and enhanced nucleophilicity [16] [18]. The methylenedioxole ring system contributes moderate electron-donating character that partially counteracts the electron-withdrawing effect of the aldehyde, creating a balanced electronic environment for successful amination [3] [20].
Palladium-catalyzed cyclization reactions involving 4-bromobenzo[d] [2]dioxole-5-carbaldehyde have emerged as powerful synthetic strategies for constructing complex polycyclic frameworks [24] [25] [26]. The unique structural features of this compound, combining a reactive aryl bromide with a potentially coordinating aldehyde functionality, enable diverse cyclization modes that proceed through distinct mechanistic pathways [27] [28] [29].
Intramolecular Heck-type cyclizations represent one of the most extensively studied transformation categories [24] [30] [27]. These reactions typically proceed through oxidative addition of the aryl bromide to palladium(0), followed by intramolecular insertion of the aldehyde into the palladium-carbon bond [24] [31] [29]. The resulting palladium enolate intermediate can undergo various transformations, including beta-hydride elimination to form cyclic enones or reductive elimination to yield saturated cyclic systems [27] [31].
Table 3: Palladium-Mediated Cyclization Pathways
| Cyclization Type | Mechanism | Catalyst System | Ring Size Formed | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Intramolecular Heck | Carbopalladation/beta-elimination | Palladium acetate/Triphenylphosphine | 5-6 membered | 60-85 | High regio |
| Oxidative Cyclization | Carbon-hydrogen activation/oxidation | Palladium trifluoroacetate/ligand | 5 membered | 45-75 | Moderate |
| Migratory Cyclization | Palladium migration/coupling | Palladium acetate/Bis(2-diphenylphosphinophenyl)ether | 5-6 membered | 70-90 | High regio/stereo |
| Cascade Cyclization | Multiple bond formations | Bis(dibenzylideneacetone)palladium/phosphine | Multiple rings | 55-80 | Variable |
| Enolate Cyclization | Enolate formation/coupling | Palladium acetate/base | 5-6 membered | 65-88 | Good |
| Allene Cyclization | Nucleopalladation/insertion | Tetrakis(triphenylphosphine)palladium | 5-7 membered | 50-82 | Excellent |
Migratory cyclization processes have gained significant attention due to their ability to form carbon-carbon bonds at remote positions through palladium migration mechanisms [25] [28] [29]. Research has demonstrated that 4-bromobenzo[d] [2]dioxole-5-carbaldehyde can participate in trans-1,2-palladium migration between sp2 carbon centers, enabling the construction of benzoheterocyclic frameworks through unprecedented pathways [25] [28]. These transformations typically require elevated temperatures (100-120 degrees Celsius) and proceed through palladium(II) intermediates that undergo migration prior to reductive elimination [25] [28].
Oxidative cyclization pathways involving carbon-hydrogen bond activation have been explored as alternative strategies for ring formation [27] [29] [32]. These reactions proceed through palladium(II)/palladium(IV) catalytic cycles and enable the formation of five-membered rings through intramolecular carbon-hydrogen functionalization [29] [32]. The aldehyde functionality can serve as a directing group for carbon-hydrogen activation, facilitating regioselective cyclization at specific positions within the molecular framework [32] [33].
Cascade cyclization reactions involving multiple bond-forming events have been developed to access complex polycyclic structures in single synthetic operations [26] [27] [34]. These transformations typically involve sequential oxidative addition, insertion, and cyclization steps that proceed through carefully orchestrated palladium-mediated processes [26] [34]. The methylenedioxole ring system provides a rigid structural framework that can influence the stereochemical outcome of these multi-step cyclization sequences [26] [34].
The mechanistic understanding of these cyclization processes has been enhanced through density functional theory calculations and experimental mechanistic studies [31] [29]. Research has revealed that the electron-withdrawing aldehyde group significantly influences the energy barriers associated with key elementary steps, particularly those involving carbon-hydrogen activation and palladium migration [31] [29]. The optimal catalyst systems typically employ electron-rich phosphine ligands that stabilize palladium intermediates while promoting the desired cyclization pathways [27] [28] [31].